4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid
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Overview
Description
4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the p-chlorophenyl group: This step might involve a nucleophilic substitution reaction where a p-chlorophenyl halide reacts with the piperidine ring.
Sulphonylation: The p-tolylsulphonyl group can be introduced using a sulphonyl chloride reagent under basic conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfide.
Substitution: The p-chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid depends on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(p-Chlorophenyl)piperidine-4-carboxylic acid: Lacks the sulphonyl group.
1-(p-Tolylsulphonyl)piperidine-4-carboxylic acid: Lacks the p-chlorophenyl group.
4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine: Lacks the carboxylic acid group.
Uniqueness
4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid is unique due to the presence of all three functional groups (p-chlorophenyl, p-tolylsulphonyl, and carboxylic acid) in a single molecule, which can impart distinct chemical and biological properties.
Properties
CAS No. |
84254-98-8 |
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Molecular Formula |
C19H20ClNO4S |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H20ClNO4S/c1-14-2-8-17(9-3-14)26(24,25)21-12-10-19(11-13-21,18(22)23)15-4-6-16(20)7-5-15/h2-9H,10-13H2,1H3,(H,22,23) |
InChI Key |
HCBWXTUQOKBKOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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